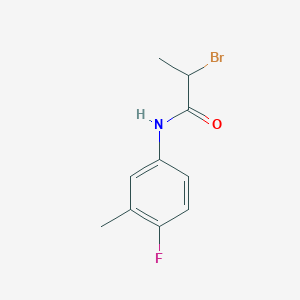

2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide

Description

Properties

IUPAC Name |

2-bromo-N-(4-fluoro-3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZUQSQCIRZXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(C)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide typically involves the bromination of a suitable precursor, followed by amide formation. One common method involves the reaction of 4-fluoro-3-methylaniline with 2-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products typically include alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

The compound is primarily utilized as an intermediate in organic synthesis. Its bromine and fluorine substituents enhance its reactivity, making it suitable for various substitution reactions. This property allows chemists to create a range of derivatives that can further be explored for their chemical properties and applications.

Reaction Pathways

The following table summarizes common reactions involving 2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide:

| Reaction Type | Products Formed |

|---|---|

| Substitution | Substituted amides or phenyl derivatives |

| Oxidation | Carboxylic acids or ketones |

| Reduction | Primary or secondary amines |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar bromine and fluorine substitutions can significantly enhance their effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Its structure allows it to interact with specific molecular targets within cancer cells, leading to mechanisms such as apoptosis (programmed cell death). A study demonstrated that related compounds could inhibit cancer cell proliferation through various pathways, including the induction of apoptosis and cell cycle arrest.

Pharmaceutical Applications

Pharmaceutical Intermediate

Due to its structural similarities with known bioactive compounds, this compound is being explored as a pharmaceutical intermediate. It holds promise in the development of new drugs targeting specific biological pathways, particularly in oncology and infectious disease treatment.

Case Studies on Biological Activity

Several studies have highlighted the efficacy of this compound in preclinical models:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MDA-MB-468 (Breast Cancer) | 0.05 | Induction of apoptosis |

| Study 2 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Industrial Applications

Specialty Chemicals Development

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its ability to form diverse derivatives allows industries to tailor products for specific applications, such as agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-N-(3-methylphenyl)propanamide

- 2-Bromo-N-(2-methylphenyl)propanamide

- N-(4-Bromo-2-methylphenyl)-3-furamide

Uniqueness

2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The 4-fluoro-3-methylphenyl group provides additional steric and electronic effects, making this compound distinct from its analogs .

Biological Activity

2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position and a 4-fluoro-3-methylphenyl group attached to a propanamide backbone. The presence of these functional groups influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of propanamides have shown effectiveness against various bacterial strains. The bromine and fluorine substituents may enhance lipophilicity, improving membrane penetration and activity against pathogens.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it may interact with various biological targets, including enzymes and receptors involved in inflammatory responses and cell signaling pathways. Similar compounds have been shown to inhibit monoamine oxidase, which could suggest a potential pathway for this compound as well .

Structure-Activity Relationship (SAR)

A preliminary SAR analysis indicates that modifications to the phenyl ring and the introduction of halogens can significantly affect biological activity. For example, the presence of fluorine has been associated with increased binding affinity to biological targets .

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of brominated propanamides found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents.

- Anticancer Potential : In vitro studies on structurally related compounds demonstrated their ability to induce apoptosis in cancer cell lines, indicating that this compound may share similar properties warranting further investigation .

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Enzyme inhibition |

| Related Brominated Propanamides | High | Confirmed | Apoptosis induction |

| Fluorinated Analogues | Variable | Strong | Receptor interaction |

Q & A

Q. What synthetic routes are available for preparing 2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide, and what are the critical reaction parameters?

The compound can be synthesized via bromination of the corresponding propanamide precursor or through coupling reactions. A common approach involves the reaction of 4-fluoro-3-methylaniline with 2-bromopropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:

- Temperature control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions (e.g., hydrolysis).

- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness .

- Purification : Column chromatography (toluene/ethyl acetate, 6:1) effectively isolates the product.

Example Protocol :

| Step | Conditions | Yield |

|---|---|---|

| Acylation | 0°C, THF, 2-bromopropanoyl chloride, 4-fluoro-3-methylaniline | 75–85% |

| Purification | Flash chromatography (SiO₂, toluene/EtOAc) | 90% purity |

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are essential?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify substituents (e.g., aromatic protons at δ 6.8–7.2 ppm, bromine splitting patterns).

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 272.138) . For crystallographic validation, single-crystal X-ray diffraction with SHELX software resolves bond angles and torsional strain .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for brominated propanamides, and how are they addressed?

Bromine’s high electron density causes absorption errors in X-ray diffraction. Mitigation strategies include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to reduce absorption effects.

- Refinement : SHELXL’s absorption correction (SADABS) and anisotropic displacement parameters improve accuracy . Crystallographic Data for Analogues :

| Parameter | 2-Bromo-N-(4-nitrophenyl)propanamide |

|---|---|

| Crystal system | Monoclinic (C2/c) |

| a (Å) | 24.1245 |

| b (Å) | 5.8507 |

| c (Å) | 15.4723 |

| β (°) | 91.837 |

Q. How do electronic effects of the 4-fluoro-3-methylphenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine and methyl groups modulate the aryl ring’s electronic density:

- Fluorine : Deactivates the ring, directing electrophilic substitution to the para position.

- Methyl : Steric hindrance at the meta position affects coupling efficiency (e.g., Suzuki-Miyaura). Computational studies (DFT) on analogous compounds reveal reduced HOMO-LUMO gaps (~4.5 eV), favoring nucleophilic attack.

Q. How should researchers handle discrepancies in spectroscopic data between synthetic batches?

Contradictions in NMR or mass spectra often arise from:

- Impurities : Unreacted starting materials or hydrolysis byproducts (e.g., free aniline).

- Solvent residues : Residual THF or DCM can obscure peaks. Resolution workflow :

- Re-purify via preparative HPLC (C18 column, acetonitrile/water).

- Compare with literature data for structurally similar bromoamides .

- Validate via 2D NMR (HSQC, HMBC) to assign ambiguous signals.

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles (P280) .

- Ventilation : Use fume hoods to avoid inhalation (P305+P351+P338).

- Storage : Dry, airtight containers at 2–8°C (P402+P404) .

Hazard Codes :

| Code | Risk |

|---|---|

| H318 | Causes serious eye damage |

| H413 | Harmful to aquatic life (long-term) |

Methodological Considerations

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Catalyst screening : Pd(OAc)₂/XPhos improves coupling efficiency in bromoamide intermediates .

- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (30 min, 80°C).

- In-line monitoring : FT-IR probes track acyl chloride consumption in real time.

Data Contradictions and Validation

Q. Why might single-crystal data conflict with solution-phase spectroscopic findings?

Crystal packing forces can distort bond lengths/angles vs. solution conformers. For example:

- Amide torsion angles : X-ray shows planar geometry (180°), while NMR may indicate rotational restriction.

- Hydrogen bonding : Solid-state intermolecular H-bonds (N-H⋯O=C) alter vibrational frequencies vs. FT-IR in solution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.